Stage-Specific Anti-Cryptosporidium Activity: Tizoxanide Glucuronide Demonstrates 10-Fold Higher Potency Than Tizoxanide
In a direct head-to-head comparison, tizoxanide glucuronide exhibited markedly different anti-Cryptosporidium activity compared to tizoxanide. While tizoxanide showed only limited activity overall, tizoxanide glucuronide strongly and selectively inhibited specific developmental stages. Against the asexual stages of Cryptosporidium parvum, tizoxanide glucuronide achieved an MIC50 of 2.2 mg/L, representing a 10.3-fold improvement in potency over tizoxanide's MIC50 of 22.6 mg/L. Furthermore, tizoxanide glucuronide inhibited sexual stages with an MIC50 of 2.8 mg/L, a property not observed for tizoxanide [1].
| Evidence Dimension | MIC50 against Cryptosporidium parvum asexual stages |
|---|---|
| Target Compound Data | MIC50 = 2.2 mg/L |
| Comparator Or Baseline | Tizoxanide MIC50 = 22.6 mg/L |
| Quantified Difference | 10.3-fold greater potency (22.6 / 2.2) |
| Conditions | HCT-8 human enterocytic cells, 46 h incubation after sporozoite invasion |
Why This Matters
This stage-specific differential activity demonstrates that tizoxanide glucuronide is not an inactive metabolite but possesses unique biological properties that must be accounted for in mechanism-of-action studies and efficacy assays, making it an essential reference standard for antiparasitic research.
- [1] Gargala G, Delaunay A, Li X, et al. Efficacy of nitazoxanide, tizoxanide and tizoxanide glucuronide against Cryptosporidium parvum development in sporozoite-infected HCT-8 enterocytic cells. J Antimicrob Chemother. 2000;46(1):57-60. View Source
